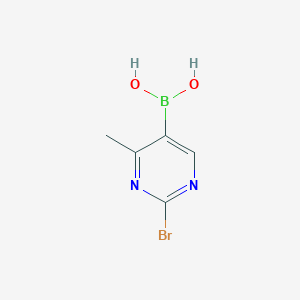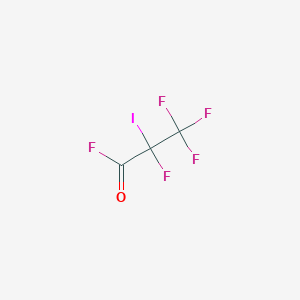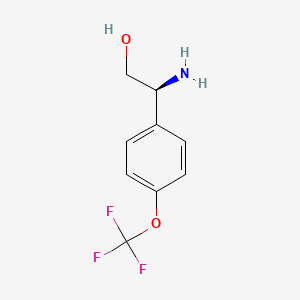
(2-Bromo-4-methyl-pyrimidin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2-Bromo-4-metil-pirimidin-5-il)borónico es un compuesto organobórico que ha ganado una atención significativa en el campo de la química orgánica. Este compuesto es particularmente valioso debido a su papel en las reacciones de acoplamiento de Suzuki-Miyaura, que se utilizan ampliamente para la formación de enlaces carbono-carbono. La presencia de ambos grupos funcionales, bromo y ácido borónico, en su estructura lo convierte en un reactivo versátil para diversas aplicaciones sintéticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (2-Bromo-4-metil-pirimidin-5-il)borónico generalmente implica la bromación de 4-metilpirimidina seguida de boronilación. Un método común incluye el uso de una reacción de boronilación catalizada por paladio, donde la pirimidina bromada se trata con un derivado de ácido borónico en presencia de un catalizador de paladio y una base . La reacción generalmente se lleva a cabo bajo una atmósfera inerte para evitar la oxidación y otras reacciones secundarias.
Métodos de producción industrial
A escala industrial, la producción del ácido (2-Bromo-4-metil-pirimidin-5-il)borónico puede implicar procesos de flujo continuo para garantizar una calidad y un rendimiento constantes. Estos métodos a menudo utilizan sistemas automatizados para controlar parámetros de reacción como la temperatura, la presión y las concentraciones de reactivos, optimizando así la eficiencia de la síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (2-Bromo-4-metil-pirimidin-5-il)borónico experimenta varios tipos de reacciones químicas, que incluyen:
Acoplamiento de Suzuki-Miyaura: Esta es la reacción más común, donde el grupo ácido borónico reacciona con un haluro de arilo o vinilo en presencia de un catalizador de paladio para formar un enlace carbono-carbono.
Protodesboronilación: Esta reacción implica la eliminación del grupo ácido borónico, generalmente utilizando un solvente prótico o una base.
Reactivos y condiciones comunes
Catalizadores de paladio: Se utilizan en las reacciones de acoplamiento de Suzuki-Miyaura.
Bases: Como carbonato de potasio o hidróxido de sodio, se utilizan para desprotonar el grupo ácido borónico.
Solventes próticos: Se utilizan en reacciones de protodesboronilación.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varias pirimidinas sustituidas, que pueden funcionalizarse aún más para su uso en productos farmacéuticos, agroquímicos y ciencia de materiales .
Aplicaciones Científicas De Investigación
El ácido (2-Bromo-4-metil-pirimidin-5-il)borónico tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo por el cual el ácido (2-Bromo-4-metil-pirimidin-5-il)borónico ejerce sus efectos se debe principalmente a su participación en las reacciones de acoplamiento de Suzuki-Miyaura. En estas reacciones, el grupo ácido borónico se somete a transmetalación con un catalizador de paladio, seguido de eliminación reductora para formar un nuevo enlace carbono-carbono . Este proceso es altamente eficiente y permite la formación selectiva de estructuras orgánicas complejas.
Comparación Con Compuestos Similares
Compuestos similares
Ácido (2-Bromo-5-fluoropiridin-4-il)borónico: Similar en estructura, pero contiene un átomo de flúor en lugar de un grupo metilo.
Ácido (3-Bromo-2-metoxipiridin-4-il)borónico: Contiene un grupo metoxi en lugar de un grupo metilo.
Unicidad
El ácido (2-Bromo-4-metil-pirimidin-5-il)borónico es único debido a su patrón de sustitución específico, que proporciona reactividad y selectividad distintas en las reacciones químicas. La presencia del grupo metilo mejora su estabilidad y lo convierte en un reactivo valioso para diversas aplicaciones sintéticas .
Propiedades
Fórmula molecular |
C5H6BBrN2O2 |
|---|---|
Peso molecular |
216.83 g/mol |
Nombre IUPAC |
(2-bromo-4-methylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C5H6BBrN2O2/c1-3-4(6(10)11)2-8-5(7)9-3/h2,10-11H,1H3 |
Clave InChI |
FTXMYWGOKGNUGF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1C)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate](/img/structure/B12093257.png)

![2-[2-(3-Fluorophenoxy)ethoxy]acetic acid](/img/structure/B12093290.png)
![[3-[[3-(2,6-diaminohexanoyloxy)-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate;hydrochloride](/img/structure/B12093298.png)







